molecular formula C6H9BF3KO2 B13331541 Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide

Cat. No.: B13331541
M. Wt: 220.04 g/mol
InChI Key: DUXSNZBYQKLGMP-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a borate salt featuring a cyclobutane ring substituted with a methoxycarbonyl (-CO₂Me) group at the 3-position. This compound is structurally characterized by:

  • Core: Cyclobutane, a four-membered carbocyclic ring.
  • Substituent: A methoxycarbonyl group, which introduces both steric and electronic effects.
  • Boron center: Trifluoroborate group ([B(F)₃]⁻), stabilized by potassium counterions.

Properties

Molecular Formula

C6H9BF3KO2

Molecular Weight

220.04 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxycarbonylcyclobutyl)boranuide

InChI

InChI=1S/C6H9BF3O2.K/c1-12-6(11)4-2-5(3-4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1

InChI Key

DUXSNZBYQKLGMP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide typically involves the reaction of a cyclobutylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex to facilitate the formation of the boranuide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds .

Scientific Research Applications

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide involves its ability to form stable boron-carbon bonds. The trifluoroborate group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related potassium trifluoroborate salts:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Applications References
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide Cyclobutane 3-methoxycarbonyl C₆H₇BF₃KO₂ 228.03* Cross-coupling; bioisosterism
Potassium trifluoro(3-oxocyclobutyl)boranuide Cyclobutane 3-oxo C₄H₅BF₃KO 190.04 Intermediate in organic synthesis
Potassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide Benzene 3-methoxycarbonyl C₈H₅BF₃KO₂ 246.03 Suzuki couplings; drug discovery
Potassium trifluoro(3-nitrophenyl)boranuide Benzene 3-nitro C₆H₄BF₃KNO₂ 238.01 Electron-deficient aryl couplings
Potassium trifluoro(3,3-dimethylbutyl)boranuide Alkyl chain 3,3-dimethylbutyl C₆H₁₃BF₃K 192.07 Alkylation reactions
Potassium trifluoro(thiophen-3-yl)boranuide Thiophene None (heterocyclic core) C₄H₃BF₃KS 190.04 Heterocyclic coupling

*Calculated based on and molecular formula C₄H₅BF₃KO₂ (adjusting for cyclobutyl vs. bicyclopentyl discrepancies).

Key Observations :

  • Electron-Withdrawing Groups: Methoxycarbonyl (-CO₂Me) and nitro (-NO₂) substituents enhance electrophilicity at the boron center, improving reactivity in cross-couplings .
  • Heterocyclic Variants : Thiophene-based borates (e.g., ) exhibit unique electronic properties due to sulfur’s lone pairs, enabling applications in materials science .

Reactivity and Stability

  • Cyclobutane vs. Benzene : Cyclobutane’s strained ring increases susceptibility to ring-opening under harsh conditions, whereas aryl borates (e.g., ) are more thermally stable.
  • Solubility: Methoxycarbonyl groups improve solubility in polar solvents (e.g., acetonitrile, DMF) compared to non-polar alkyl chains ().
  • Hydrolytic Stability : Trifluoroborates with electron-withdrawing substituents (e.g., nitro, methoxycarbonyl) resist hydrolysis better than alkyl variants .

Biological Activity

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a specialized organoboron compound characterized by its unique trifluoroborate structure. This compound features a cyclobutyl moiety substituted with a methoxycarbonyl group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. Understanding the biological activity of this compound is essential for its application in drug development and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C6H9BF3KO2
  • Molecular Weight : Approximately 234.07 g/mol

The compound's structure includes a boron atom coordinated to three fluorine atoms and a potassium ion, contributing to its stability and reactivity under various conditions.

Biological Activity Overview

While specific biological activity data for this compound is limited, organoboron compounds are generally recognized for their utility in medicinal chemistry. They often serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The methoxycarbonyl group may influence the compound's lipophilicity and bioavailability, potentially enhancing its pharmacological properties .

Potential Applications

  • Drug Development : Due to its biological activity, this compound may serve as a building block for developing new pharmaceuticals.
  • Kinase Inhibition : Some studies suggest that organoboron compounds can act as inhibitors of various kinases, which are critical targets in cancer therapy .
  • Organic Synthesis : Its unique structure enables participation in cross-coupling reactions, making it valuable in synthetic organic chemistry .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other organoboron compounds:

Compound NameStructure FeaturesNotable Properties
Potassium TrifluoromethylborateTrifluoromethyl group instead of methoxycarbonylUsed in organic synthesis
Sodium Tetrakis(pentafluorophenyl)borateTetrakis substitutionHigh stability; used in organometallic chemistry
Boronic Acids (e.g., Phenylboronic Acid)Boron attached to carbon chainsWidely used in Suzuki coupling reactions

This table illustrates that while this compound shares some characteristics with other organoboron compounds, its specific cyclobutyl structure combined with a methoxycarbonyl group may offer distinct reactivity profiles not found in others .

Case Studies and Research Findings

  • Reactivity Studies : Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and assessing potential biological effects .
  • Inhibition Studies : Research indicates that certain organoboron compounds exhibit inhibitory effects on kinases involved in cancer progression. For instance, compounds structurally similar to this compound have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

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